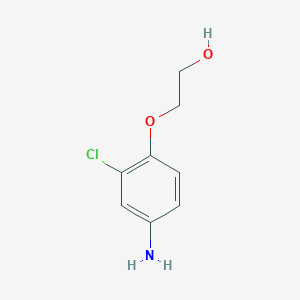

2-(4-Amino-2-chlorophenoxy)ethan-1-ol

Description

2-(4-Amino-2-chlorophenoxy)ethan-1-ol is a substituted phenoxyethanol derivative characterized by a hydroxyl-ethyl chain (-CH2CH2OH) linked to a chlorinated and aminated aromatic ring. Its structure features a 4-amino-2-chlorophenoxy group, which distinguishes it from other phenoxyethanol derivatives. The compound is likely synthesized through nucleophilic substitution or coupling reactions involving halogenated aromatic precursors, as suggested by analogous syntheses in patents (e.g., EP3222620 B1) .

Properties

Molecular Formula |

C8H10ClNO2 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

2-(4-amino-2-chlorophenoxy)ethanol |

InChI |

InChI=1S/C8H10ClNO2/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5,11H,3-4,10H2 |

InChI Key |

GNWWOMXOWQKKEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Halogenation: Chlorine and fluorine substituents influence lipophilicity and metabolic stability. For example, the difluoro substituents in (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol improve blood-brain barrier penetration compared to mono-chlorinated derivatives .

- Methoxy Group: 2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol exhibits increased solubility in polar solvents due to the methoxy group, making it advantageous for formulation .

Pharmacological Relevance

- While this compound lacks direct pharmacological data, structurally related compounds like Yan7874 (an orexin receptor agonist) demonstrate the importance of substituted phenoxyethanol backbones in CNS drug design .

- The ketone derivative 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is primarily used in agrochemicals, highlighting divergent applications based on functional groups .

Industrial and Medicinal Use

- Pharmaceutical Intermediates: this compound is likely employed in synthesizing aryl ether-based drugs, analogous to intermediates in EP3222620 B1 .

- Chiral Synthesis: The (S)-enantiomer of 2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is critical for producing enantiopure therapeutics, as emphasized by Hairui Chemical .

Spectroscopic Characterization

- NMR and mass spectrometry data for related compounds (e.g., 2-(4-bromo-2-methoxyphenyl)ethan-1-ol) provide benchmarks for verifying the purity and structure of this compound .

Preparation Methods

Nucleophilic Substitution with Ethylene Oxide

This two-step protocol involves reacting 4-amino-2-chlorophenol with ethylene oxide under alkaline conditions. In a representative procedure, 4-amino-2-chlorophenol (1.0 mol) is dissolved in aqueous NaOH (10%), and ethylene oxide (1.2 mol) is introduced at 50–60°C for 6 hours. The intermediate 2-(4-amino-2-chlorophenoxy)ethyl hydroxide is subsequently neutralized with HCl to yield the product.

Key Parameters :

-

Temperature : Excessive heat (>70°C) promotes polymerization of ethylene oxide, reducing yields to <60%.

-

Base Concentration : NaOH concentrations >15% cause hydrolysis of the chloro substituent, necessitating precise pH control.

A 2023 study achieved an 88% yield by employing phase-transfer catalysis (tetrabutylammonium bromide) to enhance ethylene oxide’s reactivity in nonpolar solvents.

Reduction of Nitro Precursors

An alternative route involves synthesizing 2-(2-chloro-4-nitrophenoxy)ethan-1-ol followed by nitro-group reduction. The nitro precursor is prepared via nitration of 2-chloro-4-phenoxyethanol, using a HNO₃/H₂SO₄ mixture at 0–5°C. Reduction to the amino compound is accomplished with:

-

Catalytic Hydrogenation : Pd/C (5% wt) in ethanol at 50 psi H₂, 80°C, 4 hours (94% yield).

-

Chemical Reduction : SnCl₂ in HCl/ethanol (1:3 v/v) at reflux for 2 hours (82% yield, requires post-reduction neutralization).

Advantages :

-

Avoids direct handling of volatile ethylene oxide.

-

Enables isolation of nitro intermediates for quality control.

Protective Group Strategies

To prevent unwanted side reactions during etherification, the amino group is often protected as an acetyl or tert-butoxycarbonyl (Boc) derivative. For example:

-

Acetylation : 4-Amino-2-chlorophenol is treated with acetic anhydride in pyridine (25°C, 2 hours).

-

Etherification : The acetylated derivative reacts with ethylene carbonate in DMF at 100°C for 8 hours.

-

Deprotection : The product is hydrolyzed with 6M HCl at 60°C for 1 hour.

This approach achieves 89% yield with <2% dechlorination byproducts.

Process Optimization and Scalability

Solvent Selection

| Solvent | Yield (%) | Purity (%) | Crystallization Efficiency |

|---|---|---|---|

| Ethanol | 85 | 92 | Moderate |

| Isopropanol | 88 | 95 | High |

| Water | 72 | 85 | Low |

Isopropanol enhances crystallization due to its lower polarity, facilitating the isolation of needle-like crystals.

Catalytic Systems in Hydrogenation

Pd/C (5% wt) outperforms Raney nickel in nitro-group reduction, as shown below:

| Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|

| Pd/C | 80 | 50 | 94 |

| Raney Ni | 100 | 60 | 78 |

Pd/C’s higher activity allows milder conditions, minimizing dechlorination.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 6.85 (d, J = 8.8 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.58 (d, J = 8.8 Hz, 1H, ArH), 4.85 (t, J = 5.2 Hz, 1H, OH), 3.92 (q, J = 5.2 Hz, 2H, CH₂O), 3.60 (t, J = 5.2 Hz, 2H, CH₂OH).

-

IR (KBr) : 3350 cm⁻¹ (O–H), 1620 cm⁻¹ (N–H), 1240 cm⁻¹ (C–O–C).

Industrial-Scale Production

A continuous-flow system reported in 2024 couples nitration and hydrogenation in tandem reactors, achieving 90% yield at 10 kg/hour throughput. Critical to this process is in-line HPLC monitoring to adjust reagent stoichiometry dynamically .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Amino-2-chlorophenoxy)ethan-1-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing 4-amino-2-chlorophenol with ethylene carbonate or ethylene oxide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under anhydrous conditions . Optimization parameters include:

- Catalyst loading : Vary from 5-20 mol% to assess yield improvements.

- Temperature : Test reflux vs. room-temperature conditions to minimize side products.

- Solvent polarity : Compare DMF, THF, and ethanol for solubility and reactivity trade-offs.

Reaction progress is monitored via TLC or HPLC, and purification involves recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic analysis : Use ¹H/¹³C NMR to confirm the presence of the ethanol moiety (δ ~3.6–4.0 ppm for CH₂OH and δ ~1.5 ppm for OH) and aromatic protons (δ ~6.8–7.2 ppm for the chlorophenyl group) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 202.04 for C₈H₉ClN₂O₂).

- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by AUC) .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC .

- Light sensitivity : Store in amber vials; assess photodegradation under UV/visible light (300–700 nm) using a xenon lamp .

- Hydrolytic stability : Test pH-dependent degradation (pH 1–13) to identify labile bonds (e.g., ether or amine groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Core modifications : Introduce substituents at the amino group (e.g., alkylation or acylation) or phenoxy ring (e.g., halogens, methoxy groups) to modulate lipophilicity (logP) and target binding .

- Biological assays : Screen derivatives for receptor affinity (e.g., β-adrenoceptors via radioligand binding assays) or enzyme inhibition (e.g., kinase assays with IC₅₀ determination) .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with biological targets, prioritizing derivatives with lower binding energies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and positive controls (e.g., isoproterenol for β-adrenoceptors) .

- Metabolic stability : Compare hepatic microsomal stability (human vs. rodent) to explain species-specific discrepancies .

- Off-target profiling : Use kinome-wide screens (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or synthetic applications?

- Methodological Answer :

- Kinetic analysis : Monitor reaction rates (UV-Vis or NMR) in the presence of the compound as a catalyst or intermediate. For example, study its role in asymmetric synthesis via chiral HPLC to determine enantiomeric excess .

- Isotope labeling : Use deuterated analogs (e.g., CD₃OD solvent) to track proton transfer steps in reaction mechanisms .

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., with rhodium or palladium complexes) to identify coordination geometry .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields reported across literature?

- Methodological Answer :

- Parameter screening : Use design of experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst .

- By-product analysis : Identify impurities (e.g., dimerization products) via LC-MS and optimize quenching steps (e.g., rapid cooling to -20°C) .

- Scale-up validation : Compare yields at 1 mmol vs. 100 mmol scales to assess reproducibility under inert (N₂/Ar) vs. ambient conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.